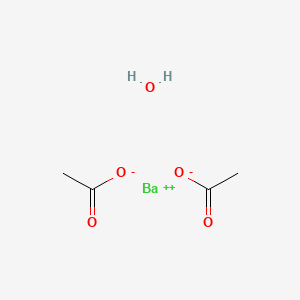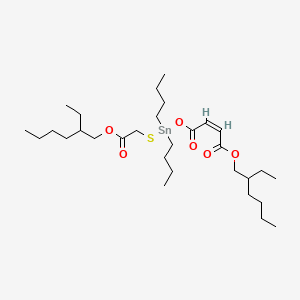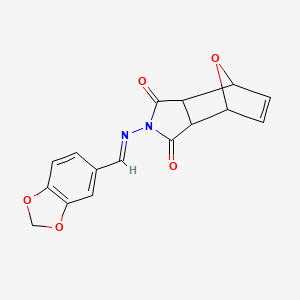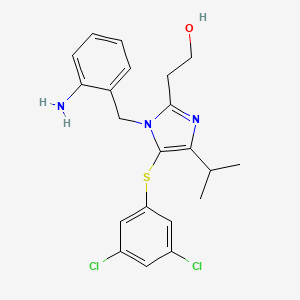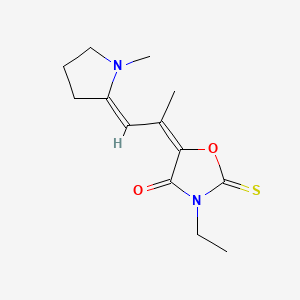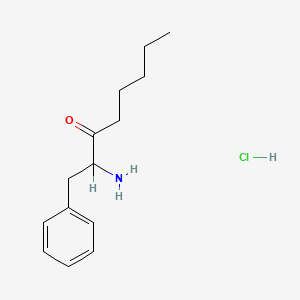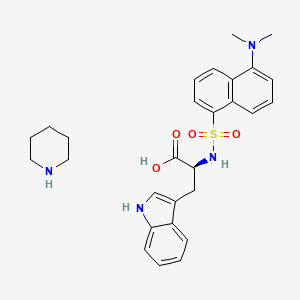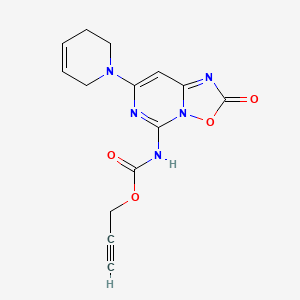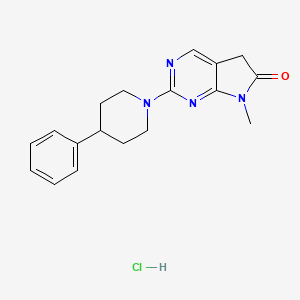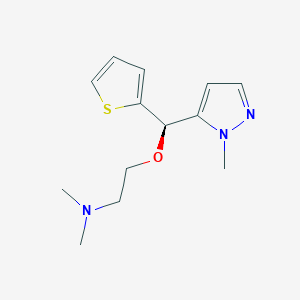
Zinc ammonium oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It has a molecular weight of approximately 662.348 g/mol . This compound is notable for its unique structure, which includes zinc coordinated with oleate ligands and ammonia molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diamminebis(oleato-O)zinc can be synthesized through the reaction of zinc salts with oleic acid in the presence of ammonia. The typical reaction involves dissolving zinc acetate or zinc chloride in a solvent such as ethanol, followed by the addition of oleic acid and ammonia. The reaction mixture is then stirred and heated to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of diamminebis(oleato-O)zinc follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity. The product is typically purified through recrystallization or other separation techniques to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Diamminebis(oleato-O)zinc undergoes various chemical reactions, including:
Oxidation: The oleate ligands can be oxidized under specific conditions, leading to the formation of zinc oxide and other by-products.
Reduction: The compound can be reduced to form zinc metal and oleic acid.
Substitution: The ammonia ligands can be substituted with other ligands, such as phosphines or amines, to form new zinc complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction typically occurs at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Ligand substitution reactions often involve the use of excess ligands and may require heating or the presence of a catalyst.
Major Products Formed
Oxidation: Zinc oxide and various organic by-products.
Reduction: Zinc metal and oleic acid.
Substitution: New zinc complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Diamminebis(oleato-O)zinc has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other zinc complexes and materials.
Biology: Investigated for its potential antimicrobial and anticancer properties due to the presence of zinc and oleate ligands.
Medicine: Explored for its use in drug delivery systems and as a component in topical formulations.
Industry: Utilized in the production of coatings, lubricants, and other materials where zinc compounds are beneficial
Wirkmechanismus
The mechanism of action of diamminebis(oleato-O)zinc involves the release of zinc ions, which can interact with various molecular targets. Zinc ions play a crucial role in numerous biological processes, including enzyme function, protein synthesis, and cell signaling. The oleate ligands may also contribute to the compound’s biological activity by interacting with cell membranes and other structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc oleate: Similar in structure but lacks the ammonia ligands.
Zinc stearate: Another zinc carboxylate compound with different fatty acid ligands.
Zinc acetate: A simpler zinc salt with acetate ligands.
Uniqueness
Diamminebis(oleato-O)zinc is unique due to its combination of oleate and ammonia ligands, which confer specific chemical and biological properties. This combination allows for versatile applications and distinct reactivity compared to other zinc compounds .
Eigenschaften
CAS-Nummer |
68928-32-5 |
|---|---|
Molekularformel |
C36H72N2O4Zn |
Molekulargewicht |
662.3 g/mol |
IUPAC-Name |
zinc;azane;(E)-octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.2H3N.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);2*1H3;/q;;;;+2/p-2/b2*10-9+;;; |
InChI-Schlüssel |
OWPAZWCZZNQNKN-YXXUKKGOSA-L |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)[O-].CCCCCCCC/C=C/CCCCCCCC(=O)[O-].N.N.[Zn+2] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].N.N.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



